(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate
Description
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate, also known as Arphamenine B sulfate, is a microbial-derived aminopeptidase B inhibitor. Its molecular formula is C₁₆H₂₄N₄O₄, with a molar mass of 336.39 g/mol . The compound features a p-hydroxyphenylmethyl substituent at the C2 position and a guanidino group at C8, contributing to its water solubility (1 mM in H₂O) and biological activity . It is stored at -20°C to maintain stability and is used in biochemical research to study enzyme inhibition mechanisms .
Properties
IUPAC Name |
(2S,5R)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPZBEQQKUCCLX-STEACBGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of key intermediates through reactions such as amination, guanidination, and oxidation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation while maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Arphamenine A
Arphamenine A is the closest structural analog of Arphamenine B. Key differences include:
- Structural Feature : Arphamenine A substitutes the p-hydroxyphenylmethyl group with a phenylmethyl group at C2, reducing polarity .
- Solubility and Stability : The absence of a hydroxyl group in Arphamenine A likely decreases water solubility compared to Arphamenine B. Both require storage at -20°C .
Table 1: Structural and Functional Comparison
Other Aminopeptidase Inhibitors
Research Findings and Implications
- Synthetic Challenges: Corrections in related compound nomenclature (e.g., ) highlight the importance of precise stereochemical reporting in synthetic studies .
Biological Activity
Introduction
The compound (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate , commonly referred to as Arphamenine B hemisulfate, is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups such as an amine, guanidine, and a phenolic hydroxyl group, which suggest diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
Structural Overview
- Molecular Formula : C16H26N4O8S
- Molecular Weight : 418.5 g/mol
- CAS Number : 144110-38-3
Functional Groups
The presence of functional groups such as:
- Amino Group : Contributes to protein synthesis and enzyme interactions.
- Guanidine Group : Known for its role in various biological processes including metabolic pathways.
- Phenolic Hydroxyl Group : Imparts antioxidant properties and enhances solubility due to the sulfate moiety.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor of aminopeptidase B, a Zn²⁺ dependent exopeptidase that selectively removes arginine and lysine from peptide substrates. This inhibition can enhance immune responses by modulating peptide availability for antigen presentation.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antioxidant Activity : Due to its phenolic structure, it may scavenge free radicals.
- Enzyme Inhibition : Specifically targets aminopeptidases, affecting protein metabolism.
- Potential Anti-diabetic Effects : Related to its guanidine content which is known for glucose metabolism modulation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Arginine | Guanidine group | Protein synthesis |
| Phenylalanine Derivatives | Phenolic structure | Antioxidant properties |
| Aminoguanidine | Guanidine structure | Anti-diabetic effects |
The unique combination of functional groups in this compound may enhance its reactivity and solubility compared to these similar compounds.
Study 1: Enzyme Inhibition
A study demonstrated that Arphamenine B significantly inhibits aminopeptidase B activity in vitro, leading to increased levels of peptides that can enhance immune responses in macrophages and lymphocytes. This suggests a potential application in immunotherapy.
Study 2: Antioxidant Properties
Research conducted on the antioxidant activity of phenolic compounds indicated that Arphamenine B exhibits strong free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.
Study 3: Metabolic Effects
In animal models, administration of this compound showed improved glucose tolerance and insulin sensitivity, indicating its potential role in diabetes management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
